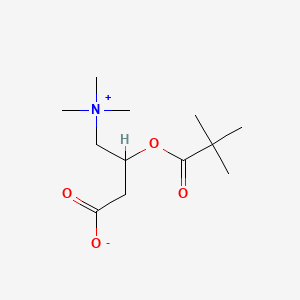
Pivaloylcarnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pivaloylcarnitine belongs to the class of organic compounds known as acyl carnitines. These are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. Thus, this compound is considered to be a fatty ester lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.
Aplicaciones Científicas De Investigación
Chemistry Applications
Pivaloylcarnitine serves as a valuable model compound in the study of esterification and hydrolysis reactions. Its structural characteristics allow researchers to investigate the kinetics and mechanisms underlying these fundamental chemical processes.
| Application | Description |
|---|---|
| Model Compound | Used to study esterification and hydrolysis reactions. |
Biological Applications
In biological research, this compound is investigated for its role in carnitine metabolism and transport within cells. It is particularly significant in understanding how fatty acids are transported into mitochondria for energy production.
- Carnitine Metabolism: this compound is involved in the metabolic pathways that regulate carnitine levels in the body.
- Transport Mechanisms: It is transported via the human kidney carnitine transporter OCTN2, which is inhibited by L-carnitine.
Medical Applications
This compound has been explored as a potential biomarker for carnitine deficiency and related metabolic disorders. A notable case study involving pediatric patients demonstrated its significance:
- Case Study: In a study involving pediatric patients with hypocarnitinemia, this compound levels were significantly elevated, accounting for over 70% of total serum carnitine. This was observed in two patients who had received pivalate-containing antibiotics. The normalization of serum free carnitine levels occurred after treatment cessation, highlighting the compound's role in diagnosing metabolic disorders linked to antibiotic use .
| Patient | Serum Free Carnitine (µmol/l) | Serum this compound (µmol/l) | Percentage of Total Carnitine |
|---|---|---|---|
| Patient 1 | 1.0 | 3.7 | >70% |
| Patient 2 | 0.4 | 1.6 | >70% |
Industrial Applications
In the pharmaceutical industry, this compound is utilized in the development of prodrugs aimed at improving the bioavailability of therapeutic agents. Its ability to enhance drug delivery systems makes it a compound of interest for formulating medications that require better absorption.
Case Studies on Tissue Specificity
Research has demonstrated varying levels of this compound across different tissues:
- In studies involving rats treated with pivalate-containing antibiotics, this compound was detected at high levels in the kidneys, while lower concentrations were found in the liver and heart . This tissue specificity underscores the compound's metabolic implications.
| Tissue | This compound Concentration (nmol/g) |
|---|---|
| Kidney | 104.2 ± 33.8 |
| Heart | 26.8 ± 16.8 |
| Liver | 9.6 ± 3.3 |
Propiedades
Número CAS |
98299-38-8 |
|---|---|
Fórmula molecular |
C12H23NO4 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
3-(2,2-dimethylpropanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6/h9H,7-8H2,1-6H3 |
Clave InChI |
YICAQFPUDACYGQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
SMILES canónico |
CC(C)(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Key on ui other cas no. |
98299-38-8 |
Sinónimos |
pivaloyl carnitine pivaloylcarnitine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















